molecular formula C5H12N2O B15220680 (3S,4R)-4-Amino-1-methylpyrrolidin-3-ol

(3S,4R)-4-Amino-1-methylpyrrolidin-3-ol

Cat. No.: B15220680
M. Wt: 116.16 g/mol
InChI Key: CIQOTANLSZEILP-UHNVWZDZSA-N
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Description

(3S,4R)-4-Amino-1-methylpyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at position 3, an amino group at position 4, and a methyl substituent on the nitrogen atom. Its stereochemistry (3S,4R) is critical for its biological interactions, particularly in targeting enzymes or receptors where spatial arrangement dictates binding affinity.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(3S,4R)-4-amino-1-methylpyrrolidin-3-ol

InChI

InChI=1S/C5H12N2O/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3,6H2,1H3/t4-,5+/m1/s1

InChI Key

CIQOTANLSZEILP-UHNVWZDZSA-N

Isomeric SMILES

CN1C[C@H]([C@H](C1)O)N

Canonical SMILES

CN1CC(C(C1)O)N

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Pool Derivation

A widely adopted strategy leverages optically pure precursors to preserve stereochemistry. For instance, US7652152B2 outlines a method starting from 4-amino-(S)-2-hydroxybutyric acid, a chiral building block. The synthesis involves:

  • Amine Protection : The amino group is protected via carbamation or amidation to prevent undesired side reactions.
  • Carboxylic Acid Reduction : The carboxylic acid moiety is reduced to a primary alcohol using sodium borohydride or lithium aluminum hydride.
  • Halogenation : The primary alcohol is converted to a bromo or iodo derivative using bromic acid or acetylbromide, activating it as a leaving group.
  • Cyclization : Intramolecular nucleophilic substitution forms the pyrrolidine ring, followed by deprotection to yield the target amine.

This route achieves an enantiomeric excess (ee) >98% but requires meticulous control of reaction temperatures (0–100°C) and solvent systems (C1–C4 alkyl solvents with carboxylic acids).

Ring-Closure Strategy from Malic Acid and Methylamine

CN113321605A describes a scalable approach using malic acid and methylamine:

  • Condensation : Malic acid reacts with methylamine in toluene under reflux, forming a cyclic intermediate via water elimination.
  • Reduction : Sodium borohydride reduces the intermediate’s carbonyl group to a hydroxyl group, yielding 1-methyl-3-pyrrolidinol.
  • Amination : The hydroxyl group at C3 is substituted with an amine via Mitsunobu reaction or nucleophilic displacement using ammonia or azide reagents.

This method avoids hazardous reagents like lithium aluminum hydride, enhancing safety. The final step’s yield hinges on the electrophilic activation of the hydroxyl group, often achieved through mesylation or tosylation.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Stereochemical Control
Chiral Pool 4-Amino-(S)-2-HBA Protection, Reduction, Cyclization 65–75 Excellent
Ring-Closure Malic Acid Condensation, Reduction, Amination 50–60 Moderate

The chiral pool method offers superior stereoselectivity but involves complex protection-deprotection steps. Conversely, the ring-closure route is simpler but requires post-reduction amination, introducing variability in ee.

Reaction Optimization and Process Scalability

Solvent and Temperature Effects

Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) enhance cyclization rates but may promote racemization at elevated temperatures. For example, in US7652152B2 , cyclization in water or C1–C4 alcohols at 50°C maximizes yield while minimizing epimerization.

Catalytic Systems

Lewis acids like boron trifluoride etherate facilitate hydroxyl group activation during amination, as detailed in CN113321605A . Catalytic hydrogenation using palladium on carbon offers a greener alternative for deprotection steps, reducing reliance on stoichiometric reagents.

Purification and Characterization

Distillation and Crystallization

Distillation under reduced pressure (0.1–1 mmHg) isolates the target compound from byproducts, achieving >95% purity. Crystallization from propanol/n-heptane mixtures further enhances purity to >99%, critical for pharmaceutical applications.

Spectroscopic Confirmation

  • NMR : The (3S,4R) configuration is confirmed via coupling constants (J3,4 = 4–6 Hz) and nuclear Overhauser effects (NOE) between H3 and H4.
  • HPLC : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers, verifying ee >98%.

Challenges and Industrial Considerations

Racemization During Amination

The nucleophilic displacement of hydroxyl groups with amines risks racemization at C3. Employing Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) preserves configuration but increases cost.

Byproduct Formation

Over-reduction of intermediates to pyrrolidines (without hydroxyl groups) occurs if borohydride reagents are used in excess. Stepwise addition and low temperatures (−10°C) mitigate this issue.

Applications in Drug Synthesis

This compound serves as a precursor for:

  • Calcium Channel Blockers : Its pyrrolidine core mimics dihydropyridine scaffolds, enabling synthesis of barnidipine analogs.
  • Antibiotics : Functionalization at C4 yields intermediates for carbapenem and quinolone antibiotics.

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-4-Amino-1-methylpyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can lead to various substituted pyrrolidines with different functional groups.

Scientific Research Applications

(3S,4R)-4-Amino-1-methylpyrrolidin-3-ol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a ligand for studying enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. In industry, it is used in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of (3S,4R)-4-Amino-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. For example, it can inhibit certain enzymes by forming tight-binding adducts in their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Effects on Reactivity and Bioactivity

Aromatic and Heterocyclic Modifications
  • Its synthesis achieved 68% crude yield with >99% purity, suggesting efficient routes for bulky substituents. However, the carboxylic acid moiety may reduce bioavailability compared to the hydroxyl group in the target compound .
  • 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-1,2,4-oxadiazoles ():
    The oxadiazole ring and phenylethyl group confer rigidity and π-π stacking capabilities. Stereoisomers (1a: 3R; 1b: 3S) show divergent antiviral activities, underscoring the importance of stereochemistry in target engagement .

Amino and Hydroxyl Group Variations
  • (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride (): The hydroxymethyl group increases hydrophilicity, enhancing solubility but possibly reducing membrane permeability compared to the amino group in the target compound. The hydrochloride salt further improves aqueous stability .
  • (3S,4R)-4-Benzylpyrrolidin-3-ol (): The benzyl substituent introduces lipophilicity, favoring blood-brain barrier penetration. However, the lack of an amino group limits hydrogen-bonding interactions critical for receptor binding .

Stereochemical and Conformational Influences

  • (3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol (): The tosyl group stabilizes the molecule via sulfonyl interactions, but the (3S,4S) configuration may alter binding compared to the (3S,4R) configuration of the target compound. This highlights stereochemical specificity in drug design .
  • The (3R,4S) configuration may favor interactions distinct from the (3S,4R) target .

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